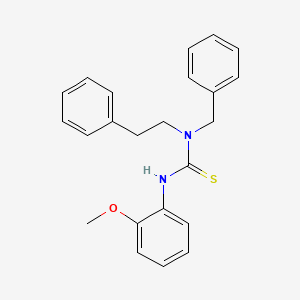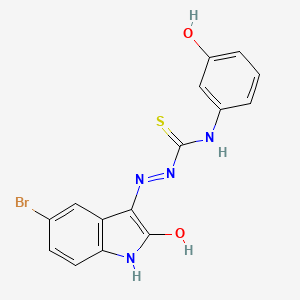![molecular formula C25H21NO6 B11629690 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンゾフラン環とメトキシベンゾイル基を含むユニークな構造が特徴であり、科学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な方法の1つは、4-メトキシベンゾイルクロリドと1-ベンゾフラン-3-イルアミンを反応させて中間体を生成し、その後、特定の条件下で4-メトキシフェノキシアセト酸と反応させて最終生成物を得る方法です。 反応条件には、しばしばジクロロメタンなどの溶媒やトリエチルアミンなどの触媒の使用が含まれます .
工業的生産方法
この化合物の工業的生産は、同様の合成経路をより大規模に行う場合があります。プロセスは効率と収率が最適化され、多くの場合、反応条件を正確に制御するための自動化システムが導入されます。高純度試薬と高度な精製技術の使用により、最終製品の品質が保証されます。
化学反応の分析
反応の種類
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用することができます。
置換: 求核置換反応は、ベンゾフラン環またはメトキシベンゾイル基で起こることがあり、多くの場合、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用します.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:メトキシドナトリウム)などがあります。反応条件は、通常、制御された温度、特定の溶媒、および場合によっては反応速度を促進する触媒を含みます。
生成される主な生成物
これらの反応によって生成される主な生成物は、特定の種類の反応と使用される試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、元の化合物の様々な置換誘導体を生成する可能性があります .
科学研究の応用
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成における前駆体として、および様々な化学反応における試薬として使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用を含む潜在的な生物活性について研究されています。
医学: 癌や感染症などの様々な病気に対する治療剤としての可能性を探る研究が進められています。
科学的研究の応用
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、様々な生物学的効果をもたらす可能性があります。 たとえば、炎症や細胞増殖に関与する特定の酵素を阻害し、抗炎症作用や抗癌作用を発揮する可能性があります .
類似化合物との比較
類似化合物
類似化合物には、以下のようなものがあります。
- N'-(4-メトキシベンゾイル)-2-[(1-ナフチルメチル)チオ]アセトヒドラジド
- N'-(4-メトキシベンゾイル)-1-ナフトヒドラジド
独自性
N-[2-(4-メトキシベンゾイル)-1-ベンゾフラン-3-イル]-2-(4-メトキシフェノキシ)アセトアミドは、官能基の特定の組み合わせとその多様な用途の可能性のためにユニークです。 その構造は、様々な化学修飾を可能にするため、研究や工業目的のための汎用性の高い化合物となっています .
特性
分子式 |
C25H21NO6 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H21NO6/c1-29-17-9-7-16(8-10-17)24(28)25-23(20-5-3-4-6-21(20)32-25)26-22(27)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,27) |
InChIキー |
IQHGNRJRDZGXKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(3-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11629614.png)
![2-(4-chlorophenyl)-3-[2-(2-ethoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629616.png)
![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)

![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629641.png)

![2-[(3-{(Z)-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11629652.png)
![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)
![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629673.png)

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629681.png)
![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)

![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629704.png)
